molecular formula C7H7F2NO B2661152 2-(2,2-Difluoroethoxy)pyridine CAS No. 1849231-74-8

2-(2,2-Difluoroethoxy)pyridine

Cat. No.: B2661152
CAS No.: 1849231-74-8
M. Wt: 159.136
InChI Key: XQRNUFFWOGBLPL-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2-difluoroethanol in the presence of a base. One common method includes the use of an alkali metal hydride, such as sodium hydride, to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the difluoroethoxy group and to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the difluoroethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can be exploited in drug design to improve the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its difluoroethoxy group provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-6(9)5-11-7-3-1-2-4-10-7/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRNUFFWOGBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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